29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

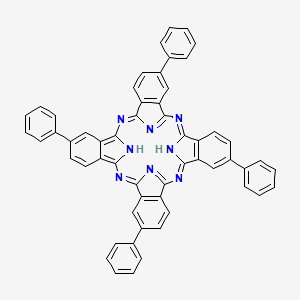

29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic organic compound belonging to the phthalocyanine family. It is characterized by its large, planar, and aromatic structure, which consists of a central phthalocyanine core substituted with four phenyl groups at the 2, 9, 16, and 23 positions. This compound is known for its intense coloration and stability, making it valuable in various applications, including dyes, pigments, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal catalyst. One common method includes the reaction of 4,5-dichlorophthalonitrile with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl groups can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of phthalocyanine derivatives with oxidized substituents.

Reduction: Formation of reduced phthalocyanine derivatives.

Substitution: Formation of substituted phthalocyanine derivatives with various functional groups.

Scientific Research Applications

29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.

Biology: Employed in bioimaging and as a fluorescent probe for detecting biological molecules.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in the production of dyes, pigments, and advanced materials such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- involves its ability to absorb light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other ROS, which can induce cell death in targeted cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

- 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl-

- 29H,31H-Phthalocyanine, 2,3,9,10,16,17,23,24-octabutoxy-

- Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine

Comparison: 29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is unique due to its phenyl substituents, which enhance its solubility and stability compared to other phthalocyanine derivatives. The presence of phenyl groups also influences its electronic properties, making it suitable for specific applications in optoelectronics and photodynamic therapy. In contrast, other derivatives like 29H,31H-Phthalocyanine, 2,9,16,23-tetra-tert-butyl- have different substituents that affect their solubility, stability, and reactivity.

Biological Activity

29H,31H-Phthalocyanine, 2,9,16,23-tetraphenyl- is a synthetic compound belonging to the phthalocyanine family, characterized by its complex aromatic structure and notable biological activities. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

The molecular formula of 29H,31H-Phthalocyanine is C56H34N8 with a molecular weight of approximately 818.92 g/mol. Its structure includes four phenyl groups that enhance its solubility and stability in various solvents. The compound exhibits a distinctive blue-green color and has potential applications in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation.

Photodynamic Therapy

Photodynamic therapy is a treatment modality that utilizes photosensitizers like phthalocyanines to target cancer cells. Upon exposure to specific wavelengths of light, these compounds produce singlet oxygen (1O2), which induces apoptosis in cancer cells. Research indicates that 29H,31H-Phthalocyanine can effectively generate 1O2, making it a candidate for PDT applications in oncology .

Antitumor Activity

Studies have demonstrated the antitumor efficacy of 29H,31H-Phthalocyanine in various cancer models. For instance:

- In vitro studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involves the generation of ROS leading to oxidative stress and subsequent cell death .

- In vivo studies : Animal models treated with PDT using this compound showed reduced tumor growth and improved survival rates compared to controls .

Synthesis Methods

The synthesis of 29H,31H-Phthalocyanine can be achieved through several methods including:

- Cyclotetramerization : This involves the reaction of phthalonitrile derivatives under basic conditions.

- Metalation : Incorporating metal ions (e.g., zinc or aluminum) into the phthalocyanine structure can enhance its photodynamic properties.

Applications

The unique properties of 29H,31H-Phthalocyanine allow for diverse applications:

- Photodynamic therapy : As mentioned earlier, it serves as a photosensitizer in cancer treatment.

- Sensing applications : Its ability to form stable complexes with metal ions makes it useful in sensor technologies for detecting volatile organic compounds .

- Catalysis : The compound's photophysical properties enable its use as a catalyst in various chemical reactions.

Case Studies

- Photodynamic Efficacy :

- Nanoparticle Formulation :

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine | C48H50N8 | Enhanced solubility; used in photovoltaics |

| Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine | C48H50N8Zn | Improved photodynamic activity |

| Aluminum 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine chloride | C48H34ClN8O4Al | Used in dye applications |

Properties

CAS No. |

26160-82-7 |

|---|---|

Molecular Formula |

C56H34N8 |

Molecular Weight |

818.9 g/mol |

IUPAC Name |

6,15,24,33-tetraphenyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |

InChI |

InChI=1S/C56H34N8/c1-5-13-33(14-6-1)37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |

InChI Key |

SXNLZNGQJWKPAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)C1=CC=CC=C1)C(=N8)N=C3N4)C1=CC=CC=C1)C1=C5C=C(C=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.